2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

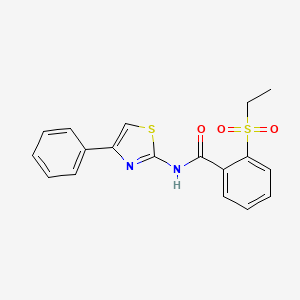

2-(Ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 4-phenyl-substituted thiazole ring linked via an amide bond and a 2-ethanesulfonyl substituent on the benzamide core. This compound belongs to a class of N-(4-phenylthiazol-2-yl)benzamides, which are frequently explored for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties .

Properties

IUPAC Name |

2-ethylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-2-25(22,23)16-11-7-6-10-14(16)17(21)20-18-19-15(12-24-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIYOOPXIBAMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-phenyl-1,3-thiazol-2-yl intermediate, which is then coupled with benzamide under specific conditions. The ethanesulfonyl group is introduced through sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfonyl group or the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiazole moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines or modified benzamides.

Scientific Research Applications

2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modular, with substituents influencing pharmacological and physicochemical properties. Key analogs and their substituent effects are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The ethanesulfonyl group in the target compound may improve binding to targets requiring polar interactions compared to methyl or chloro substituents .

- Phenoxy vs. Sulfonyl: Phenoxy-substituted analogs (e.g., ) exhibit strong biological activity, suggesting that electron-rich aromatic systems may favor specific target interactions.

Thiazole Ring Modifications

The 4-phenyl-1,3-thiazole moiety is a common pharmacophore. Variations in this ring influence target selectivity and potency:

Key Observations :

Biological Activity

The compound 2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 288.36 g/mol

- Chemical Structure : The compound features a thiazole ring, an ethanesulfonyl group, and a benzamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activities and influencing cellular signaling pathways. Specific mechanisms may include:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation.

- Antiviral Activity : Some thiazole compounds exhibit antiviral properties by interfering with viral replication processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from key research studies:

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, with varying potency.

Case Studies

-

Study on MDA-MB-231 Cells :

- The compound was tested using the MTT assay and demonstrated an IC50 value of 12.5 µM, indicating effective inhibition of cell viability.

- Flow cytometry analysis revealed that treatment led to an increase in sub-G1 phase cells, suggesting induction of apoptosis.

-

Evaluation against HT-29 Cells :

- In this study, the compound showed an IC50 value of 15 µM.

- Further analysis indicated that it disrupted mitochondrial membrane potential, a precursor to apoptosis.

Potential Therapeutic Applications

Given its promising cytotoxic profile, this compound could be explored for:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Antiviral Drug Development : The compound's structural features may allow it to be modified for enhanced antiviral efficacy against diseases such as HIV or hepatitis C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.